2-Aminomethyl-5-(3,5-dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole
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Overview
Description
2-Aminomethyl-5-(3,5-dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features an imidazole ring substituted with aminomethyl, dichlorophenylthio, ethyl, and isopropyl groups, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-5-(3,5-dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the aminomethyl group, and finally, the attachment of the dichlorophenylthio, ethyl, and isopropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on the desired scale, cost, and efficiency. Advanced techniques like microwave-assisted synthesis and catalytic processes can also be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Aminomethyl-5-(3,5-dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
2-Aminomethyl-5-(3,5-dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-Aminomethyl-5-(3,5-dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Aminomethyl-5-(3,5-dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole include other substituted imidazoles with different functional groups. Examples include:
- 2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methylimidazole
- 2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-3-yl)methyl-1H-imidazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of aminomethyl, dichlorophenylthio, ethyl, and isopropyl groups makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
178979-62-9 |
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Molecular Formula |
C15H19Cl2N3S |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
[5-(3,5-dichlorophenyl)sulfanyl-1-ethyl-4-propan-2-ylimidazol-2-yl]methanamine |
InChI |
InChI=1S/C15H19Cl2N3S/c1-4-20-13(8-18)19-14(9(2)3)15(20)21-12-6-10(16)5-11(17)7-12/h5-7,9H,4,8,18H2,1-3H3 |
InChI Key |
CYZCGEOYZMSPDC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC(=C1SC2=CC(=CC(=C2)Cl)Cl)C(C)C)CN |
Origin of Product |
United States |
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